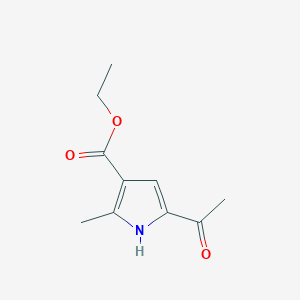

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, an acetyl group at the 5-position, and a methyl group at the 2-position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The carboxyl group at the 3-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to an alkane.

Substitution: Electrophilic substitution reactions can occur at the 2-position of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.

Major Products Formed

Oxidation: Pyrrole-2,3-diones.

Reduction: Corresponding alcohols or alkanes.

Substitution: Halogenated or nitro-substituted pyrroles.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate. Various derivatives have been synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For example, a series of pyrrole derivatives exhibited notable antibacterial activity, with zones of inhibition measured in millimeters against specific pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 12 | Antifungal |

| 8c | 10 | Antibacterial |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Research indicates that certain pyrrole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases such as arthritis and colitis .

Material Science Applications

In addition to its biological applications, this compound is being explored in materials science, particularly in the development of polymers and nanomaterials. Its unique structural properties allow it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability. Studies have shown that incorporating pyrrole derivatives into polymer systems can improve their conductivity and thermal properties .

Case Study: Antimicrobial Efficacy

A study conducted on a series of synthesized pyrrole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The researchers synthesized multiple derivatives, including this compound, and tested them using standard disk diffusion methods. The results indicated that certain compounds exhibited effective inhibition against both Staphylococcus aureus and Escherichia coli .

Case Study: Polymer Development

Another study focused on the application of this compound in creating conductive polymers. The researchers blended this compound with polyaniline to enhance the electrical conductivity while maintaining mechanical flexibility. The resulting composite materials showed promising characteristics for use in electronic devices .

Mécanisme D'action

The mechanism of action of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The pyrrole ring’s aromatic nature allows it to interact with DNA and proteins, influencing their function.

Comparaison Avec Des Composés Similaires

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.

Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Has a different substitution pattern, affecting its chemical properties and applications.

Ethyl 1H-pyrrole-3-carboxylate: Lacks both the methyl and acetyl groups, making it less complex and with different uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

This compound exhibits a range of biochemical properties that facilitate its interaction with various enzymes and proteins. It has been identified as a substrate for oxidoreductases, which play a crucial role in cellular metabolism and oxidative stress responses. The compound's ability to form reactive intermediates allows it to participate in cellular signaling pathways, influencing gene expression and metabolic processes.

Cellular Effects

Research indicates that this compound can significantly affect cell function. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines by activating pro-apoptotic signaling pathways. This effect is mediated through the modulation of cellular signaling pathways, leading to altered gene expression and metabolic activity. Moreover, at lower doses, this compound has demonstrated protective effects against oxidative stress and inflammation, suggesting potential therapeutic applications in managing chronic diseases.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound are complex. The compound can bind to specific biomolecules, leading to either inhibition or activation of various enzymes. Notably, it has been reported to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition could have implications for drug interactions and efficacy .

Dosage Effects in Animal Models

Studies on animal models have revealed that the effects of this compound are dose-dependent. At low doses, beneficial effects such as reduced inflammation and oxidative stress have been observed, while higher doses may lead to cytotoxicity. This dosage variability underscores the importance of careful dosing in therapeutic applications.

Metabolic Pathways

This compound participates in various metabolic pathways. It undergoes metabolism via phase I and phase II enzymes, resulting in the formation of metabolites that can further engage in biochemical reactions. The major products formed during its metabolism include pyrrole-2,3-diones through oxidation and corresponding alcohols or alkanes through reduction .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrrole derivatives:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | Lacks acetyl group | Different reactivity |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Different substitution pattern | Altered chemical properties |

| Ethyl 1H-pyrrole-3-carboxylate | Lacks both methyl and acetyl groups | Less complex structure |

The specific substitution pattern of this compound contributes to its distinct chemical reactivity and biological properties, making it valuable for various applications .

Applications in Scientific Research

This compound has several applications across different research domains:

Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.

Biology : The compound is under investigation for its potential antimicrobial and anti-inflammatory properties.

Medicine : Ongoing research aims to explore its efficacy as a pharmaceutical agent against various diseases.

Industry : It is utilized in producing dyes, pigments, and other industrial chemicals .

Case Studies

Recent studies have highlighted the antimicrobial activity of pyrrole derivatives similar to this compound. For instance, derivatives synthesized from pyrrole frameworks demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that compounds with similar structures may possess valuable pharmacological properties .

Propriétés

IUPAC Name |

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHJKDODZRFMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.